molecular formula C10H8N2O3 B8579504 4-hydroxy-3-nitro-5-prop-1-en-2-ylbenzonitrile

4-hydroxy-3-nitro-5-prop-1-en-2-ylbenzonitrile

Cat. No. B8579504
M. Wt: 204.18 g/mol
InChI Key: XYBHMXIUDDXGQQ-UHFFFAOYSA-N
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Patent
US08445480B2

Procedure details

To a solution of 4-hydroxy-3-isopropenyl-5-nitrobenzonitrile (4.135 g, 20.25 mmol) in ethyl acetate (100 ml) was added 1.2 g of Pd/C. The resulting mixture was degassed and flushed with nitrogen, and then degassed and flushed with hydrogen using a double balloon. The reaction was stirred under hydrogen for 14 h, and then diluted with ethyl acetate, filtered through a pad of Celite and concentrated. The residue was purified by flash column chromatography using a Horizon Biotage, 65i Si column, eluting with 1 column volume of dichloromethane, followed by a linear gradient of ethyl acetate in dichloromethane from 0% to 50% over 10 column volume. It was then repurified by flash column chromatography using a Horizon Biotage, 65i Si column, eluting with 1 column volume of 5% ethyl acetate in hexanes, followed by a linear gradient of ethyl acetate in hexanes from 5% to 100% over 10 column volumes to afford the title compound. Mass spectrum (ESI) 177.4 (M+1).
Quantity
4.135 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
1.2 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[C:9]([N+:10]([O-])=O)=[CH:8][C:5]([C:6]#[N:7])=[CH:4][C:3]=1[C:13]([CH3:15])=[CH2:14]>C(OCC)(=O)C.[Pd]>[NH2:10][C:9]1[CH:8]=[C:5]([CH:4]=[C:3]([CH:13]([CH3:15])[CH3:14])[C:2]=1[OH:1])[C:6]#[N:7]

Inputs

Step One
Name
Quantity
4.135 g
Type
reactant
Smiles
OC1=C(C=C(C#N)C=C1[N+](=O)[O-])C(=C)C
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)(=O)OCC
Name
Quantity
1.2 g
Type
catalyst
Smiles
[Pd]

Conditions

Stirring
Type
CUSTOM
Details
The reaction was stirred under hydrogen for 14 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The resulting mixture was degassed
CUSTOM
Type
CUSTOM
Details
flushed with nitrogen
CUSTOM
Type
CUSTOM
Details
degassed
CUSTOM
Type
CUSTOM
Details
flushed with hydrogen using a double balloon
ADDITION
Type
ADDITION
Details
diluted with ethyl acetate
FILTRATION
Type
FILTRATION
Details
filtered through a pad of Celite
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash column chromatography
WASH
Type
WASH
Details
eluting with 1 column volume of dichloromethane
CUSTOM
Type
CUSTOM
Details
It was then repurified by flash column chromatography
WASH
Type
WASH
Details
eluting with 1 column volume of 5% ethyl acetate in hexanes

Outcomes

Product
Details
Reaction Time
14 h
Name
Type
product
Smiles
NC=1C=C(C#N)C=C(C1O)C(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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